molecular formula C12H18F3NO2 B13025108 tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13025108
M. Wt: 265.27 g/mol
InChI Key: CQCDMYARVPFGQS-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, particularly the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H18F3NO2/c1-11(2,3)18-10(17)16-6-4-5-7-8(9(7)16)12(13,14)15/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

CQCDMYARVPFGQS-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@H]2C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.